

# JNJ-42165279: A Novel Anxiolytic Compared to Standard Treatments

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |  |  |  |
|----------------------|--------------|-----------|--|--|--|--|
| Compound Name:       | JNJ-42165279 |           |  |  |  |  |
| Cat. No.:            | B560100      | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel anxiolytic agent **JNJ-42165279** against standard anxiolytics, focusing on efficacy, mechanism of action, and supporting experimental data. **JNJ-42165279** is a selective and slowly reversible inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids like anandamide.[1] [2] This novel mechanism presents a potential alternative to traditional anxiolytic agents such as benzodiazepines and selective serotonin reuptake inhibitors (SSRIs).

# Efficacy in Social Anxiety Disorder: A Comparative Analysis

A key clinical trial has evaluated the efficacy of **JNJ-42165279** in patients with social anxiety disorder (SAD). The following tables summarize the quantitative data from this study and compare it with data from representative studies of standard anxiolytics in the same indication.

Table 1: Change in Liebowitz Social Anxiety Scale (LSAS) Total Score



| Medicatio<br>n   | Dosage              | Trial<br>Duration | Baseline<br>LSAS<br>(Mean) | Change<br>from<br>Baseline<br>(Drug)                            | Change<br>from<br>Baseline<br>(Placebo) | Net<br>Change<br>vs.<br>Placebo |
|------------------|---------------------|-------------------|----------------------------|-----------------------------------------------------------------|-----------------------------------------|---------------------------------|
| JNJ-<br>42165279 | 25 mg/day           | 12 weeks          | 102.6                      | -29.4                                                           | -22.4                                   | -7.0                            |
| Escitalopra<br>m | 5-20<br>mg/day      | 12 weeks          | Approx. 85                 | -33.1 to<br>-39.9                                               | -18.9 to<br>-22.8                       | -10.1 to<br>-14.2               |
| Paroxetine<br>CR | 12.5-37.5<br>mg/day | 12 weeks          | Approx. 85                 | -35.2                                                           | -21.9                                   | -13.3                           |
| Sertraline       | 50-200<br>mg/day    | 12 weeks          | Approx. 90                 | -31.0                                                           | -21.7                                   | -9.3                            |
| Clonazepa<br>m   | Flexible            | 10 weeks          | Not<br>Specified           | Statistically<br>significant<br>improveme<br>nt over<br>placebo | -                                       | -                               |

Note: Baseline LSAS scores and placebo responses can vary between studies, influencing the net change. The data for clonazepam is less robust, with older studies and smaller sample sizes.

Table 2: Responder Rates (Clinical Global Impression of Improvement - CGI-I)



| Medication    | Dosage                                          | Trial Duration | Responder<br>Rate (Drug)                   | Responder<br>Rate (Placebo)   |
|---------------|-------------------------------------------------|----------------|--------------------------------------------|-------------------------------|
| JNJ-42165279  | 25 mg/day                                       | 12 weeks       | 44.1% ("much or very much improved")       | 23.6%                         |
| Escitalopram  | 10-20 mg/day                                    | 12 weeks       | 55-67%                                     | 29-37%                        |
| Paroxetine CR | 12.5-37.5<br>mg/day                             | 12 weeks       | 57.0% ("very<br>much or much<br>improved") | 30.4%                         |
| Sertraline    | 50-200 mg/day                                   | 12 weeks       | 46.8% (CGI-I ≤<br>2)                       | 25.5%                         |
| Clonazepam    | 1.0-2.0 mg/day<br>(adjunctive to<br>paroxetine) | 10 weeks       | 79% (CGI-I of 1<br>or 2)                   | 43% (paroxetine<br>+ placebo) |

In a 12-week, double-blind, placebo-controlled proof-of-concept study in 149 subjects with social anxiety disorder, **JNJ-42165279** demonstrated a statistically significant anxiolytic effect. [3][4][5] While the primary endpoint, the mean change from baseline in the Liebowitz Social Anxiety Scale (LSAS) total score, was not statistically significant (-29.4 for **JNJ-42165279** vs. -22.4 for placebo), secondary endpoints indicated efficacy.[3][4][5] Specifically, a significantly higher percentage of subjects treated with **JNJ-42165279** showed a 30% or greater improvement in their LSAS total score (42.4%) compared to placebo (23.6%).[3][4][5] Furthermore, 44.1% of patients on **JNJ-42165279** were rated as "much" or "very much" improved on the Clinical Global Impression-Improvement (CGI-I) scale, compared to 23.6% of the placebo group.[3][4][5] The authors of the study noted that the 25 mg once-daily dose might have been insufficient for complete FAAH inhibition, potentially leading to suboptimal efficacy. [3][4][5]

Standard anxiolytics, such as SSRIs and benzodiazepines, have also demonstrated efficacy in treating social anxiety disorder. Meta-analyses and large-scale clinical trials have shown that SSRIs like escitalopram, paroxetine, and sertraline produce significant reductions in LSAS scores compared to placebo.[3][6][7][8][9][10] Benzodiazepines, such as clonazepam, have



also shown efficacy, though their long-term use is limited by concerns of tolerance and dependence.[11][12][13]

## **Experimental Protocols**

JNJ-42165279 Phase 2a Study in Social Anxiety Disorder

- Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[3][6]
- Participants: 149 subjects with a diagnosis of social anxiety disorder.[3]
- Intervention: 12 weeks of treatment with either JNJ-42165279 (25 mg daily) or placebo.[3]
- Primary Outcome Measure: Change in the Liebowitz Social Anxiety Scale (LSAS) total score from baseline to the end of the study.[3]
- Secondary Outcome Measures: Hamilton Anxiety Scale (HAM-A), Hamilton Depression Rating Scale (HDRS17), and the Clinical Global Impression-Improvement (CGI-I).[3]

Representative SSRI Efficacy Trial (e.g., Paroxetine CR in SAD)

- Design: Double-blind, placebo-controlled, flexible-dose study.[10]
- Participants: Outpatients with a primary diagnosis of social anxiety disorder according to DSM-IV criteria.[10]
- Intervention: 12 weeks of treatment with paroxetine CR (flexible dose of 12.5-37.5 mg/day)
  or placebo.[10]
- Primary Outcome Measures: Change from baseline in LSAS score and the proportion of responders based on the CGI-Global Improvement scale score.[10]

## **Signaling Pathways and Mechanism of Action**

The anxiolytic effects of **JNJ-42165279**, benzodiazepines, and SSRIs are mediated by distinct signaling pathways.

### JNJ-42165279: FAAH Inhibition







**JNJ-42165279** acts by inhibiting the fatty acid amide hydrolase (FAAH) enzyme.[1] This inhibition leads to an increase in the levels of the endocannabinoid anandamide, which then acts on cannabinoid receptors (primarily CB1) to produce anxiolytic effects.













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 2. Clonazepam in the treatment of social phobia: a pilot study PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of escitalopram in the treatment of social anxiety disorder: A meta-analysis versus placebo PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. Clinical experience with paroxetine in social anxiety disorder PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of sertraline in severe generalized social anxiety disorder: results of a double-blind, placebo-controlled study PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and tolerability of escitalopram in 12- and 24-week treatment of social anxiety disorder: randomised, double-blind, placebo-controlled, fixed-dose study PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and tolerability of paroxetine in adults with social anxiety disorder: A metaanalysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Controlled-release paroxetine in the treatment of patients with social anxiety disorder PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. psychiatryonline.org [psychiatryonline.org]
- 13. A pilot study of clonazepam versus psychodynamic group therapy plus clonazepam in the treatment of generalized social anxiety disorder - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JNJ-42165279: A Novel Anxiolytic Compared to Standard Treatments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560100#jnj-42165279-efficacy-compared-to-standard-anxiolytics]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com